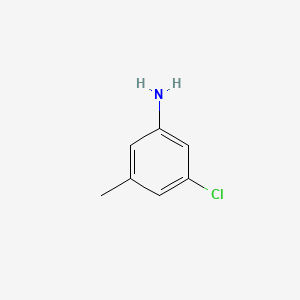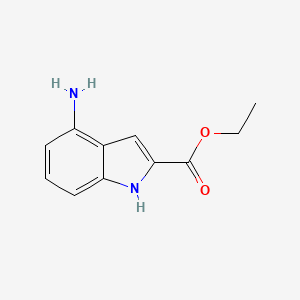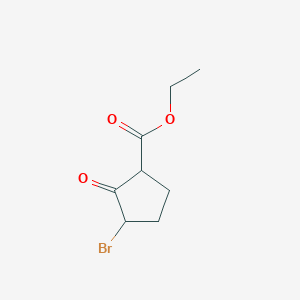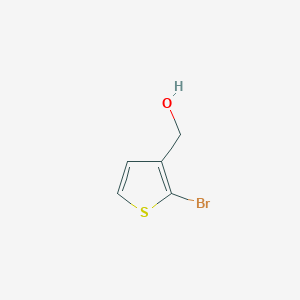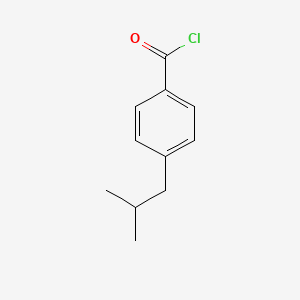
4-(2-Methylpropyl)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylpropyl)benzoyl chloride is a chemical compound with the molecular formula C11H13ClO and a molecular weight of 196.676 . It falls under the category of carbonyl chlorides .
Synthesis Analysis
The synthesis of benzoyl chlorides, such as 4-(2-Methylpropyl)benzoyl chloride, can be achieved by taking benzoic acid and thionyl chloride as raw materials. Under the action of a catalyst, heating, stirring, and performing backflow reaction can yield a coarse benzoyl chloride product . A chlorine can also be introduced by chlorination with Cl2/FeCl3, and a propyl group can be introduced by Friedel–Crafts acylation with CH3CH2COCl/AlCl3 followed by reduction with H2/Pd .Molecular Structure Analysis
The molecular structure of 4-(2-Methylpropyl)benzoyl chloride consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
The solvolysis of aromatic acid chlorides, such as 4-(2-Methylpropyl)benzoyl chloride, has been studied in a variety of solvents . The observation of a linear correlation of log k against solvent ionizing power YBnCl using the single-parameter Grunwald–Winstein equation indicates a limiting SN1 mechanism for the solvolysis .科学研究应用
Iridium-Catalyzed Reactions
4-(2-Methylpropyl)benzoyl chloride has been studied for its reactivity in iridium-catalyzed reactions with internal alkynes to produce substituted naphthalenes and anthracenes. This process involves decarbonylation and offers a route to 1,2,3,4-tetrasubstituted naphthalenes and anthracene derivatives in good yields, highlighting its utility in the synthesis of complex aromatic systems (Yasukawa et al., 2002).
Cellulose Functionalization
Another significant application of 4-(2-Methylpropyl)benzoyl chloride is in the functionalization of cellulose. The ionic liquid 1-allyl-3-methylimidazolium chloride (AmimCl) has been used as a reaction medium for the synthesis of cellulose benzoates by homogeneous acylation of dissolved cellulose with benzoyl chlorides. This method allows for the synthesis of cellulose benzoates with a high degree of substitution under mild conditions, opening new avenues for the development of cellulose-based materials with tailored properties (Zhang et al., 2009).
Polymeric Reagents for Ester Synthesis
The use of polymeric reagents has been explored to simplify the routine acylation of alcohols, eliminating traditional purification steps. Crosslinked poly(N-benzoyl-4-vinylpyridinium)chloride has been utilized in the solution phase synthesis of esters from alcohols or phenols, showcasing an efficient and clean method for ester production. This approach also highlights the potential of polymeric reagents in facilitating organic synthesis processes (Zarchi et al., 2010).
Kinetic Studies in Microstructured Chemical Systems
Research has also delved into kinetic studies of reactions involving benzoyl chloride derivatives in microstructured chemical systems. These studies provide insights into the reaction mechanisms and optimization of conditions for the production of high-performance polymers and chemicals. Such detailed kinetic analysis is crucial for understanding the complexities of these reactions and for the development of efficient chemical processes (Wang et al., 2015).
安全和危害
Benzoyl chlorides, including 4-(2-Methylpropyl)benzoyl chloride, are typically classified as dangerous. They are combustible liquids and can cause severe skin burns and eye damage. They may cause an allergic skin reaction and respiratory irritation. They are harmful if swallowed and toxic in contact with skin or if inhaled .
未来方向
The future directions of 4-(2-Methylpropyl)benzoyl chloride could involve its use in the synthesis of pharmaceuticals and development of advanced materials. It’s also important to note that benzoyl chlorides are important intermediates in the synthesis of dyes, fragrances, organic peroxides, pharmaceuticals, and resins .
属性
IUPAC Name |
4-(2-methylpropyl)benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGFKFVPGXOPPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500954 |
Source


|
| Record name | 4-(2-Methylpropyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropyl)benzoyl chloride | |
CAS RN |
55340-18-6 |
Source


|
| Record name | 4-(2-Methylpropyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

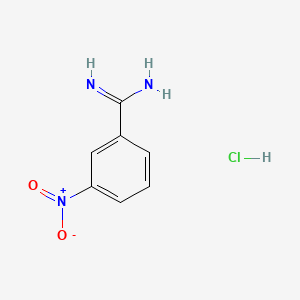
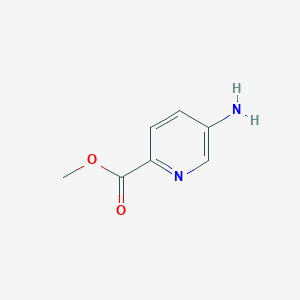
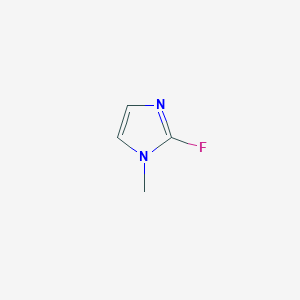
![3-[(Pyridin-4-yl)amino]propan-1-ol](/img/structure/B1314045.png)
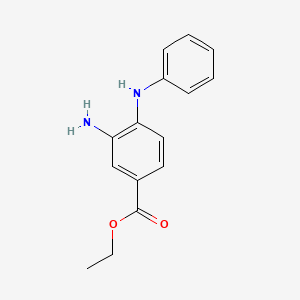
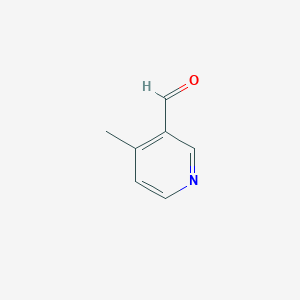
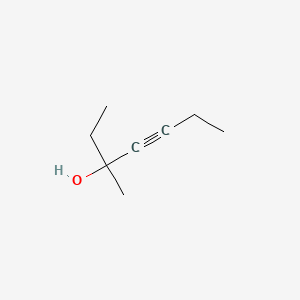
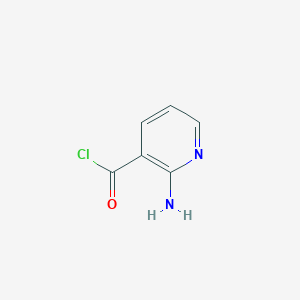
![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)
